1,2-bis(phenoxymethyl)benzene

Organic Synthesis Photochemistry o-Quinodimethane Precursor

Researchers requiring 1,2-bis(phenoxymethyl)benzene must verify ortho (1,2) regioisomer identity-meta and para isomers are not chemically interchangeable due to fundamental differences in molecular geometry and reactivity. The ortho configuration uniquely enables intramolecular chelating geometries and serves as a photolytic precursor to o-quinodimethane (o-QDM) under KrF excimer laser irradiation, achieving preparative cycloaddition yields up to 48%. • o-QDM Generation: Ortho-specific two-photon photolysis; meta/para isomers exhibit zero activity. • Thermal Recording: Reduces thermal head scum deposition in high-speed printing at 0.3-2.0× electron acceptor weight ratio. • Antiprotozoal Scaffolds: Ortho substitution alters bioactivity by orders of magnitude vs. meta/para in dicationic series.

Molecular Formula C20H18O2
Molecular Weight 290.4 g/mol
CAS No. 10403-74-4
Cat. No. B076173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-bis(phenoxymethyl)benzene
CAS10403-74-4
Molecular FormulaC20H18O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=CC=CC=C2COC3=CC=CC=C3
InChIInChI=1S/C20H18O2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2
InChIKeyJTWBMEAENZGSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(phenoxymethyl)benzene: Overview & Procurement


1,2-Bis(phenoxymethyl)benzene is an organic compound belonging to the bis(phenoxymethyl)benzene family, with the molecular formula C₂₀H₁₈O₂ and a molecular weight of approximately 290.36 g/mol [1]. It features a central benzene ring substituted at the ortho (1,2) positions with phenoxymethyl groups . Its physical properties include a calculated density of ~1.121 g/cm³ and a boiling point of ~430.3°C [2]. While it is a relatively niche specialty chemical, its ortho-substitution pattern confers distinct reactivity and application profiles compared to its meta and para isomers, which is critical for scientific selection.

1,2-Bis(phenoxymethyl)benzene: Ortho Isomer Specificity


Generic substitution among bis(phenoxymethyl)benzene isomers (ortho, meta, para) is not chemically valid due to fundamental differences in molecular geometry and reactivity imposed by the substitution pattern [1]. The ortho (1,2) configuration of 1,2-bis(phenoxymethyl)benzene enables intramolecular interactions and chelating geometries that are sterically impossible for its meta (1,3) and para (1,4) counterparts [2]. Specifically, its unique ability to act as a photolytic precursor to o-quinodimethane is a direct consequence of the ortho-relationship of its substituents, a property entirely absent in other isomers [3]. In application-specific formulations, such as thermal recording materials, the ortho isomer is explicitly claimed for its distinct performance in reducing thermal head scum, indicating that the regioisomer is a non-negotiable component of the patented formulation [4].

1,2-Bis(phenoxymethyl)benzene: Quantitative Performance Evidence


Photolytic Precursor Efficiency for o-Quinodimethane Generation

As a precursor for o-quinodimethane (o-QDM), a highly reactive intermediate in Diels-Alder cycloadditions, 1,2-bis(phenoxymethyl)benzene was directly compared to its sulfur (1,2-bis[(phenylthio)methyl]benzene) and selenium (1,2-bis[(phenylseleno)methyl]benzene) analogs for photolytic efficiency [1]. The study quantified the maximum yield of cycloadduct with dienophiles, establishing the oxygen analog's preparative utility in organic synthesis [1].

Organic Synthesis Photochemistry o-Quinodimethane Precursor

Ortho Isomer as Essential Thermal Recording Additive

In thermal recording materials, 1,2-bis(phenoxymethyl)benzene is explicitly claimed as a heat-fusible compound to reduce scum deposition on thermal printer heads [1]. The patent defines a specific and narrow weight ratio range for its use relative to the electron-accepting compound, distinguishing it from generic or other regioisomeric aromatic ether additives [1].

Thermal Recording Materials Formulation Additive Patent Literature

Regioisomeric Differentiation in Antiprotozoal Activity

While the target compound is a non-dicationic precursor, the study on structurally related dicationic bis(phenoxymethyl)benzene derivatives provides class-level evidence that the substitution pattern (ortho, meta, para) profoundly influences biological activity [1]. This study demonstrates that the regioisomeric scaffold is a critical determinant of potency and selectivity against protozoal parasites [1].

Medicinal Chemistry Antiprotozoal Activity Structure-Activity Relationship

1,2-Bis(phenoxymethyl)benzene: Key Procurement Scenarios


o-Quinodimethane Generation for Diels-Alder Cycloadditions

For synthetic organic chemists seeking to generate o-quinodimethane (o-QDM) as a reactive diene in Diels-Alder reactions, 1,2-bis(phenoxymethyl)benzene is the optimal precursor based on comparative photolytic efficiency data. Under KrF excimer laser irradiation, it generates o-QDM effectively via a two-photon process, enabling cycloaddition with dienophiles to yield corresponding adducts with a maximum reported yield of 48% [1]. This specific precursor is preferred over its sulfur and selenium analogs for achieving higher preparative yields.

High-Performance Thermal Recording Paper Formulation

In the industrial manufacturing of thermal recording papers for high-speed, long-distance printing applications (e.g., point-of-sale receipts, labels, and facsimile), 1,2-bis(phenoxymethyl)benzene is a critical additive for enhancing device performance and longevity. Its inclusion in the heat-sensitive layer at a weight ratio of 0.3 to 2.0 times that of the electron acceptor is patented to significantly reduce scum deposition on thermal printer heads, thereby minimizing printing faults and maintenance interventions [1]. Procurement of the ortho isomer is essential for achieving this specific technical benefit.

Synthesis of Regioisomeric Dicationic Antiprotozoal Agents

For medicinal chemists engaged in the synthesis and optimization of novel dicationic antiprotozoal agents, 1,2-bis(phenoxymethyl)benzene serves as a critical scaffold intermediate. Structure-activity relationship studies on this compound class have demonstrated that the substitution pattern (ortho, meta, para) dramatically alters biological activity against pathogens like Trypanosoma brucei and Leishmania donovani by several orders of magnitude [1]. Therefore, procuring the pure ortho isomer is a non-negotiable requirement for accurately constructing and evaluating the ortho-series of these potential therapeutics.

Technical Documentation Hub

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